molecular formula C12H10N2O2 B14271567 1-Naphthalenecarboxamide, N-(aminocarbonyl)- CAS No. 139924-90-6

1-Naphthalenecarboxamide, N-(aminocarbonyl)-

Cat. No.: B14271567
CAS No.: 139924-90-6
M. Wt: 214.22 g/mol
InChI Key: GXYBVGNZLINZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenecarboxamide, N-(aminocarbonyl)- is a chemical compound belonging to the class of organic compounds known as naphthalenecarboxamides. These compounds contain a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings .

Preparation Methods

The synthesis of 1-Naphthalenecarboxamide, N-(aminocarbonyl)- involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-naphthalenecarboxylic acid with an amine under dehydrative conditions to form the amide bond. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenecarboxamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(aminocarbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Naphthalenecarboxamide, N-(aminocarbonyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

139924-90-6

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-carbamoylnaphthalene-1-carboxamide

InChI

InChI=1S/C12H10N2O2/c13-12(16)14-11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16)

InChI Key

GXYBVGNZLINZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.